Fluo-3FF (potassium salt)

Overview

Description

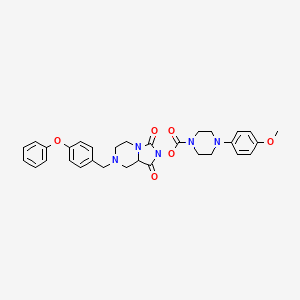

Dasotraline Hydrochloride is a serotonin, norepinephrine, and dopamine reuptake inhibitor (SNDRI) that was under development by Sunovion for the treatment of attention-deficit hyperactivity disorder (ADHD) and binge eating disorder (BED) . Structurally, it is a stereoisomer of desmethylsertraline, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) antidepressant sertraline .

Mechanism of Action

Target of Action

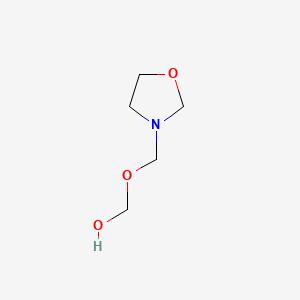

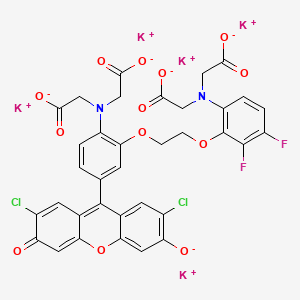

Fluo-3FF (potassium salt) is a fluorescent calcium indicator . Its primary target is calcium ions (Ca2+) . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and cell death .

Mode of Action

Fluo-3FF is a di-fluorinated analog of Fluo-3 . It displays about a 100-fold lower affinity than Fluo-3 for calcium . When Fluo-3FF binds to calcium ions, it exhibits strong fluorescence enhancement with no spectral shift . This property allows it to be used as a probe to detect and measure the concentration of calcium ions in cells .

Biochemical Pathways

Fluo-3FF is particularly useful for studying compartments with high concentrations of calcium, such as the endoplasmic reticulum . The endoplasmic reticulum is a major reservoir of intracellular calcium, and fluctuations in its calcium levels can trigger various cellular processes .

Pharmacokinetics

Fluo-3FF is a solid compound that is soluble in water . This solubility facilitates its distribution in aqueous biological environments.

Result of Action

The binding of Fluo-3FF to calcium ions results in a strong fluorescence enhancement . This fluorescence can be detected and measured, providing a quantitative readout of calcium ion concentration in the cellular environment . Therefore, the primary result of Fluo-3FF’s action is the generation of a fluorescent signal that correlates with calcium ion concentration .

Action Environment

The action of Fluo-3FF is influenced by the concentration of calcium ions in the environment . In compartments with high concentrations of calcium, such as the endoplasmic reticulum, Fluo-3FF can be particularly useful because its lower affinity for calcium makes it sensitive to luminal fluctuations

Biochemical Analysis

Biochemical Properties

Fluo-3FF (potassium salt) plays a significant role in biochemical reactions, particularly those involving calcium. It interacts with calcium ions, exhibiting strong fluorescence enhancement with no spectral shift upon binding . This property makes it a valuable tool for visualizing and measuring intracellular calcium concentrations .

Cellular Effects

Fluo-3FF (potassium salt) has profound effects on various types of cells and cellular processes. It influences cell function by enabling the visualization and measurement of calcium concentrations, which are crucial for numerous cellular processes, including cell signaling pathways and gene expression . Changes in calcium concentrations can affect cellular metabolism, and Fluo-3FF (potassium salt) provides a means to monitor these changes .

Molecular Mechanism

The mechanism of action of Fluo-3FF (potassium salt) involves its interaction with calcium ions. It is essentially nonfluorescent, but upon binding with calcium ions, it exhibits strong fluorescence enhancement . This allows it to effectively indicate the presence and concentration of calcium ions at the molecular level .

Preparation Methods

The preparation of Dasotraline Hydrochloride involves several synthetic routes and reaction conditions. One method includes the enzymatic transamination of a compound with an ®-selective ω-transaminase in the presence of an amine donor and a co-factor . The process may also involve purification steps to increase the chiral purity of the product . Industrial production methods often utilize solvents like dimethylsulfoxide and N,N-dimethylformamide .

Chemical Reactions Analysis

Dasotraline Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alanine, α-methylbenzylamine, glutamate, phenylalanine, isopropylamine, and 2-aminobutane . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Clinical trials have shown that it can significantly reduce the number of binge-eating days per week and improve related obsessional thoughts and compulsive behaviors . Its unique profile as a serotonin, norepinephrine, and dopamine reuptake inhibitor makes it a valuable compound for research in neuropsychiatric disorders .

Comparison with Similar Compounds

Dasotraline Hydrochloride is unique due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake . Similar compounds include Centanafadine, Indatraline, Lometraline, and Tametraline . While these compounds also inhibit the reuptake of neurotransmitters, Dasotraline Hydrochloride’s specific profile and clinical applications set it apart .

Properties

IUPAC Name |

pentapotassium;2-[2-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26Cl2F2N2O13.5K/c36-19-8-17-26(10-24(19)42)54-27-11-25(43)20(37)9-18(27)33(17)16-1-3-22(40(12-29(44)45)13-30(46)47)28(7-16)52-5-6-53-35-23(4-2-21(38)34(35)39)41(14-31(48)49)15-32(50)51;;;;;/h1-4,7-11,42H,5-6,12-15H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZZNEZQSQRZPU-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)[O-])Cl)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H21Cl2F2K5N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

981.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanoic acid, 2-methyl-, 2-[(methoxyamino)carbonyl]hydrazide](/img/new.no-structure.jpg)

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B593628.png)